molecular formula C28H34N2O6 B15219839 Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-

Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-

Cat. No.: B15219839
M. Wt: 494.6 g/mol
InChI Key: ACZMGHNGLPBWNZ-WUFINQPMSA-N
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Description

Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters can lead to the formation of polyhydrogenated pyrrolo[3,4-b]pyrroles . This process involves initial nucleophilic addition followed by intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-c]pyrrole-1,3-dione derivatives , while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit protein methyltransferases or glycosyltransferases, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C28H34N2O6

Molecular Weight

494.6 g/mol

IUPAC Name

2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate

InChI

InChI=1S/C28H34N2O6/c1-5-34-23(31)28-19-29(24(32)35-16-21-12-8-6-9-13-21)17-27(28,22-14-10-7-11-15-22)18-30(20-28)25(33)36-26(2,3)4/h6-15H,5,16-20H2,1-4H3/t27-,28+/m0/s1

InChI Key

ACZMGHNGLPBWNZ-WUFINQPMSA-N

Isomeric SMILES

CCOC(=O)[C@]12CN(C[C@]1(CN(C2)C(=O)OC(C)(C)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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